![molecular formula C16H10ClN3O B11833301 2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol CAS No. 137695-83-1](/img/structure/B11833301.png)
2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol
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Overview
Description
2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and isoquinoline moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. In this method, a 1,3-dipole compound reacts with an o-hydroxyaromatic ketone in the presence of a base such as potassium carbonate or potassium phosphate. The reaction is usually carried out in acetonitrile solution under reflux conditions, leading to moderate to good yields of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of non-metal catalysis and catalyst-free green synthesis, can be applied to scale up the production process. These methods aim to minimize the use of hazardous reagents and solvents, reduce waste, and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antiviral, and antibacterial research.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s fluorescent properties make it useful in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]quinoline: Another heterocyclic compound with similar structural features.
Isoquinoline derivatives: Compounds such as berberine and morphine, which also contain the isoquinoline moiety.
Uniqueness
2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol is unique due to the combination of pyrazole and isoquinoline rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol, with CAS number 137695-83-1, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article aims to synthesize current knowledge regarding its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H10ClN3O
- Molecular Weight : 295.72 g/mol
- Structure : The compound features a pyrazolo[4,3-c]isoquinoline core with a chlorophenyl substituent, which is significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]isoquinoline derivatives. Research indicates that compounds within this class can inhibit tumor cell proliferation and induce apoptosis. Notably, the compound has shown selective cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCC (hepatocellular carcinoma), without adversely affecting normal cells.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 | 12.5 | Induction of apoptosis via mitochondrial pathways |
HCC | 15.0 | Inhibition of cell cycle-related proteins (CDK) |
Anti-inflammatory Activity
The compound displays significant anti-inflammatory effects by modulating pro-inflammatory cytokines such as TNF-α and IL-6. In animal models of inflammation, it reduced symptoms associated with asthma and other respiratory conditions by inhibiting the release of inflammatory mediators.
Study | Model | Result |
---|---|---|
In vivo study | Guinea pigs | Reduced airway hyperreactivity |
In vitro study | Macrophages | Decreased IL-6 production |
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to enhance cognitive function in animal models by modulating neurotransmitter levels and protecting against oxidative stress.
The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets:
- Phosphodiesterase Inhibition : It has been reported to inhibit specific phosphodiesterases (PDEs), which play a crucial role in regulating intracellular signaling pathways related to inflammation and cell proliferation.
- Cytokine Modulation : The compound modulates the expression of pro-inflammatory cytokines, thereby influencing immune responses.
- Apoptotic Pathways : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Anticancer Activity
In a recent study published in Molecules, researchers evaluated the anticancer effects of various pyrazolo[4,3-c]isoquinoline derivatives, including this compound. The study demonstrated that this compound significantly inhibited the growth of cancer cells in vitro and reduced tumor size in xenograft models .
Anti-inflammatory Research
A comprehensive study assessed the anti-inflammatory properties of several derivatives in models of allergic asthma. The results indicated that treatment with this compound led to a marked decrease in airway inflammation and improved lung function .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including condensation and cyclization steps. For example, pyrazolo[4,3-c]isoquinoline derivatives are synthesized via cyclization of intermediates such as 4-oxo-1,4-dihydroquinoline scaffolds. Key factors include:
- Temperature control : Maintaining 80–120°C during cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., NaH) to accelerate ring closure .
Analytical techniques like TLC and NMR are critical for monitoring intermediates and confirming product purity .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR can resolve aromatic protons (δ 7.2–8.5 ppm) and confirm the pyrazole and isoquinoline moieties .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 295.0182) .
- X-ray crystallography : Used to determine crystal packing and hydrogen-bonding patterns, as demonstrated in structurally analogous pyrazoloquinolinones .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds (typically >200°C for similar heterocycles) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern its binding to benzodiazepine receptors (BzR)?
SAR studies reveal:
- Hydrogen-bonding motifs : The NH group at position 3 and the carbonyl group (if present) interact with BzR’s H1 (donor) and A2 (acceptor) sites, respectively. Removal of these groups reduces affinity by >100-fold .
- Substituent effects : Electron-withdrawing groups (e.g., Cl at the 4-phenyl position) enhance binding via hydrophobic interactions with BzR’s α1 subunit .
- GABA shift assays : Used to classify compounds as agonists, antagonists, or inverse agonists based on GABA-induced current modulation .
Q. How does this compound compare to analogs in modulating cannabinoid CB2 receptors?
- Receptor selectivity : Pyrazolo[4,3-c]quinolin-3-ones with a pentyl chain at N-5 show >1000-fold selectivity for CB2 over CB1 (e.g., Ki CB2 = 0.39 nM vs. CB1 >3000 nM) .
- Therapeutic potential : In murine colitis models, oral administration reduces MPO activity and histological damage, suggesting anti-inflammatory applications .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Use identical cell lines (e.g., Xenopus oocytes for BzR studies ) and ligand concentrations (e.g., 10 µM for initial screening ).
- Metabolic stability testing : Incubate with liver microsomes to identify metabolites that may interfere with activity .
- Docking simulations : Compare binding poses in BzR vs. CB2 using software like AutoDock to rationalize divergent results .
Q. Can this compound serve as a lead for dual-target (e.g., BzR and CB2) drug discovery?
- Pharmacophore modeling : Overlay BzR and CB2 pharmacophores to identify overlapping features. The pyrazole core and 4-chlorophenyl group are common to both .
- Functional assays : Test dual modulation via electrophysiology (BzR) and cAMP inhibition (CB2). Conflicting efficacy at the two targets may require scaffold optimization .
Q. Methodological Guidance
Q. How to design dose-response experiments for in vivo efficacy studies?
- Dose range : Start with 0.1–10 mg/kg (oral or i.p.) based on CB2 agonist analogs .
- Endpoint selection : Measure biomarkers like MPO (inflammation) or GABAergic inhibition (anxiety models) .
- PK/PD integration : Collect plasma samples at Tmax (1–2 hours post-dose) to correlate exposure with effect .
Q. What computational tools predict metabolic sites prone to oxidation or hydrolysis?
Properties
CAS No. |
137695-83-1 |
---|---|
Molecular Formula |
C16H10ClN3O |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]isoquinolin-3-one |
InChI |
InChI=1S/C16H10ClN3O/c17-11-5-7-12(8-6-11)20-16(21)15-14(19-20)13-4-2-1-3-10(13)9-18-15/h1-9,19H |
InChI Key |
AUFHUXSDQUEVRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=C2NN(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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